molecular formula C17H16N6O3 B4777379 N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide

N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide

Cat. No.: B4777379
M. Wt: 352.3 g/mol
InChI Key: BVIVKQGRHRLFMT-UHFFFAOYSA-N
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Description

N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a morpholine ring, a pyrido[4,3-d]pyrimidine core, and an isonicotinamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through the condensation of pyridine derivatives with appropriate amines under acidic or basic conditions.

    Introduction of the morpholine ring: The morpholine ring can be introduced via nucleophilic substitution reactions using morpholine and suitable leaving groups.

    Attachment of the isonicotinamide moiety: This step involves the coupling of the pyrido[4,3-d]pyrimidine intermediate with isonicotinic acid or its derivatives using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its mechanism of action and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool to investigate the role of specific molecular pathways in disease states.

    Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-Morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
  • 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
  • 2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Uniqueness

N-(2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring, pyrido[4,3-d]pyrimidine core, and isonicotinamide moiety contribute to its ability to interact with a wide range of biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-morpholin-4-yl-5-oxopyrido[4,3-d]pyrimidin-6-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c24-15(12-1-4-18-5-2-12)21-23-6-3-14-13(16(23)25)11-19-17(20-14)22-7-9-26-10-8-22/h1-6,11H,7-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIVKQGRHRLFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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